molecular formula C15H15NO2S B3161726 [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid CAS No. 872696-23-6

[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid

Cat. No.: B3161726
CAS No.: 872696-23-6
M. Wt: 273.4 g/mol
InChI Key: YZOPQCLGVHTCFK-UHFFFAOYSA-N
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Description

[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid is a complex organic compound that features a thienyl group attached to a dihydroisoquinoline moiety, with an acetic acid functional group

Mechanism of Action

Target of Action

The primary targets of [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid are currently unknown. This compound is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold , which has been used in the development of various bioactive compounds.

Mode of Action

As a derivative of 3,4-dihydroisoquinolin-1(2H)-one, it may share some of the biological activities associated with this scaffold . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the formation of the dihydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions. The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the acetic acid group is introduced through a carboxylation reaction, often using Grignard reagents or organolithium compounds followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, and purification steps such as crystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

    [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]butyric acid: Contains a butyric acid group, offering different physicochemical properties.

Uniqueness

[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the thienyl group enhances its electron-rich character, making it suitable for various electrophilic and nucleophilic reactions. Additionally, the acetic acid group provides a site for further functionalization, expanding its utility in synthetic chemistry and material science.

Properties

IUPAC Name

2-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-14(18)10-16-8-7-11-4-1-2-5-12(11)15(16)13-6-3-9-19-13/h1-6,9,15H,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOPQCLGVHTCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid
Reactant of Route 2
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid
Reactant of Route 3
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid
Reactant of Route 4
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid
Reactant of Route 5
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid
Reactant of Route 6
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid

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